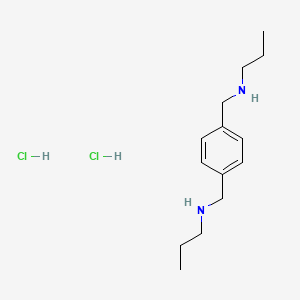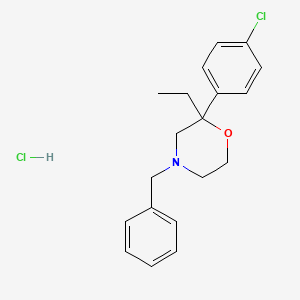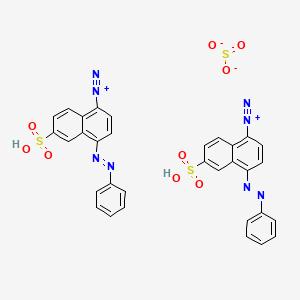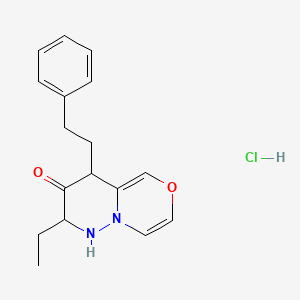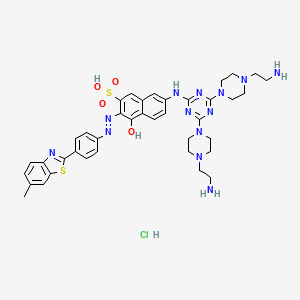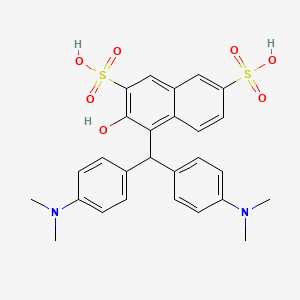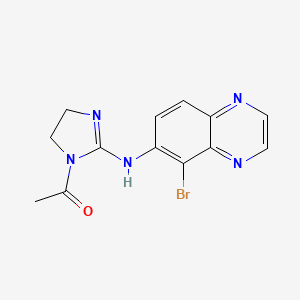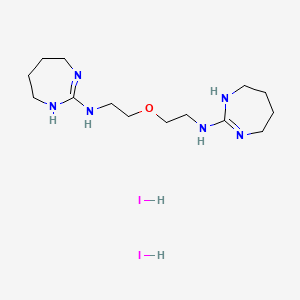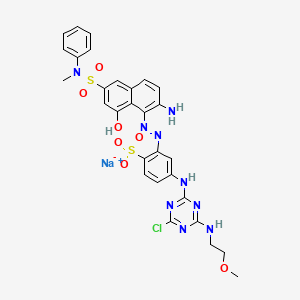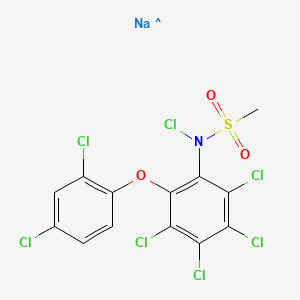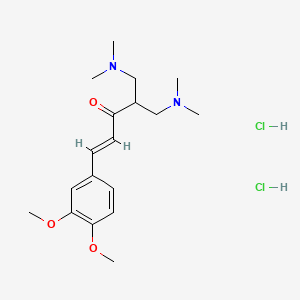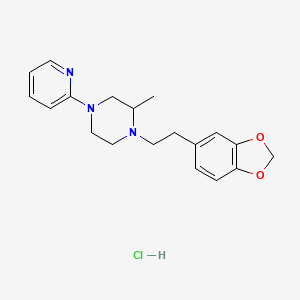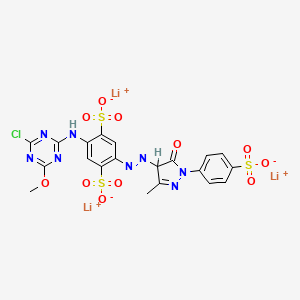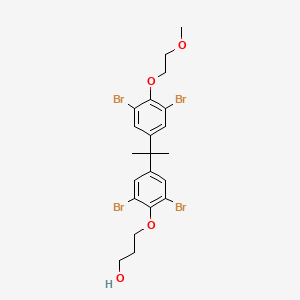
Epon 1124A80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epon 1124A80 is a brominated bisphenol A epoxy resin supplied as an 80% solids by weight solution in acetone. This resin produces flame retardant polymers that have many of the attractive properties obtained with conventional bisphenol A epoxy resins. It is particularly useful for the manufacture of rigid and multilayer FR-4 prepregs and laminates for printed circuit boards. Additionally, it can be used for molding compounds, surface coatings, and other epoxy end uses where flame retardant properties are desired .
Preparation Methods
Epon 1124A80 is typically synthesized by reacting bisphenol A with epichlorohydrin in the presence of a base, followed by bromination to introduce flame retardant properties. The resin is then dissolved in acetone to achieve an 80% solids solution. Industrial production methods involve tight control of product specifications to ensure low color and cleanliness. The resin’s higher molecular weight and viscosity translate to improved flow control during prepreg lamination .
Chemical Reactions Analysis
Epon 1124A80 undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized under specific conditions, leading to the formation of oxidized epoxy groups.
Reduction: Reduction reactions can modify the epoxy groups, potentially altering the resin’s properties.
Substitution: The bromine atoms in the resin can be substituted with other functional groups, affecting the flame retardant properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Epon 1124A80 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of flame retardant polymers and as a precursor for other epoxy resins.
Medicine: this compound is used in the preparation of medical devices and coatings that require flame retardant properties.
Mechanism of Action
The flame retardant properties of Epon 1124A80 are primarily due to the presence of bromine atoms in the resin. These bromine atoms act as flame retardants by releasing bromine radicals during combustion, which interfere with the free radical chain reactions that propagate the flame. The resin’s high molecular weight and viscosity also contribute to its flame retardant properties by enhancing the thermal stability of the polymer .
Comparison with Similar Compounds
Epon 1124A80 is similar to other brominated bisphenol A epoxy resins, such as Epon 1123A80. this compound has a higher molecular weight and viscosity, which translates to improved flow control during prepreg lamination and increased treater productivity. Other similar compounds include Epon 1031 and Epon 164, which can be blended with this compound to enhance its chemical and thermal performance .
Properties
CAS No. |
33294-14-3 |
|---|---|
Molecular Formula |
C21H24Br4O4 |
Molecular Weight |
660.0 g/mol |
IUPAC Name |
3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methoxyethoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H24Br4O4/c1-21(2,13-9-15(22)19(16(23)10-13)28-6-4-5-26)14-11-17(24)20(18(25)12-14)29-8-7-27-3/h9-12,26H,4-8H2,1-3H3 |
InChI Key |
UTMWVHZWNKBNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCCO)Br)C2=CC(=C(C(=C2)Br)OCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


